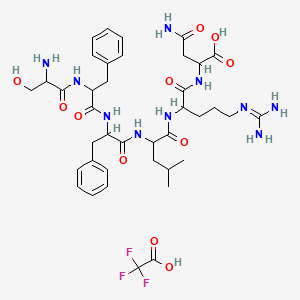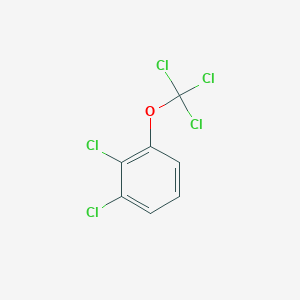
2-(3,4-Difluorophenoxy)-5-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenoxy)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of fluorine atoms on both the phenoxy and benzoic acid moieties, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenoxy)-5-fluorobenzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Difluorophenoxy)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
2-(3,4-Difluorophenoxy)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Difluorophenoxy)-5-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Difluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 2-(3,4-Difluorophenoxy)phenylacrylic acid
Uniqueness
2-(3,4-Difluorophenoxy)-5-fluorobenzoic acid is unique due to the specific arrangement of fluorine atoms on both the phenoxy and benzoic acid moieties. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H7F3O3 |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
2-(3,4-difluorophenoxy)-5-fluorobenzoic acid |
InChI |
InChI=1S/C13H7F3O3/c14-7-1-4-12(9(5-7)13(17)18)19-8-2-3-10(15)11(16)6-8/h1-6H,(H,17,18) |
Clave InChI |
YHGUPHUASIREON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
![nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)

